molecular formula C7H6N2O2 B131565 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 21642-98-8

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B131565
CAS No.: 21642-98-8
M. Wt: 150.13 g/mol
InChI Key: MWGIDWPSRDMIQN-UHFFFAOYSA-N
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Description

N-Demethylricinine is a naturally occurring alkaloid found in the castor plant (Ricinus communis L.). It is structurally related to ricinine, another alkaloid from the same plant. N-Demethylricinine is known for its role in the pyridine nucleotide cycle and is associated with the aging process in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Demethylricinine can be synthesized through the demethylation of ricinine. This process involves the removal of a methyl group from ricinine, typically using reagents such as hydrobromic acid or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of N-Demethylricinine is not widely documented. it can be extracted from the leaves of the castor plant, where it is present in small quantities. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

    Oxidation: N-Demethylricinine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: N-Demethylricinine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce different amines .

Scientific Research Applications

N-Demethylricinine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other alkaloids and related compounds.

    Biology: Studies have shown its role in the aging process of plants and its potential effects on plant metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its hepatoprotective properties.

    Industry: It is used in the production of certain pharmaceuticals and as a research chemical

Mechanism of Action

N-Demethylricinine exerts its effects through various molecular targets and pathways. It is involved in the pyridine nucleotide cycle and can influence the metabolism of plants. Its mechanism of action includes interactions with enzymes and other proteins involved in metabolic processes. Additionally, it has been shown to modulate inflammatory and biochemical markers, highlighting its potential in managing inflammation and other disorders .

Comparison with Similar Compounds

    Ricinine: Structurally similar to N-Demethylricinine, ricinine is another alkaloid found in the castor plant. It is involved in similar metabolic pathways and has comparable biological activities.

    Other Pyridone Alkaloids: Compounds such as 3-cyano-4-methoxy-2-pyridone share structural similarities and may exhibit related biological activities.

Uniqueness: N-Demethylricinine is unique due to its specific role in the aging process of plants and its potential therapeutic effects. Its ability to interconvert with ricinine in plant tissues adds to its distinctiveness .

Biological Activity

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C7_7H6_6N2_2O2_2
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 21642-98-8

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that some exhibited cytotoxic potential against human tumor cell lines, with notable results as follows:

CompoundCell Line TestedIC50_{50} (µM)Comparison to Doxorubicin
24HT29 (Colon)0.42.5 times more active
15MCF7 (Breast)1.0Comparable
23A549 (Lung)0.8Comparable

Compound 24 was identified as the most potent agent, demonstrating an IC50_{50} value significantly lower than that of doxorubicin, a standard chemotherapeutic drug .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In a separate evaluation, it was found that several derivatives displayed variable antimicrobial activity against a range of bacteria and fungi:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
24Staphylococcus aureus16 µg/mL
24Escherichia coli32 µg/mL
15Candida albicans64 µg/mL

Compound 24 exhibited antimicrobial activity comparable to ampicillin against both Staphylococcus aureus and Escherichia coli, indicating its potential as a dual-action therapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key cellular pathways involved in proliferation and survival of cancer cells. The presence of the carbonitrile group is thought to play a crucial role in its bioactivity by facilitating interactions with biological targets.

Case Studies

  • Cytotoxicity Against Colon Cancer Cells : A study demonstrated that compound 24 significantly inhibited the growth of HT29 colon cancer cells with an IC50_{50} value of approximately 0.4 µM, marking it as a candidate for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of compound 24 against various strains of bacteria and fungi, showing MIC values that suggest it could serve as an alternative treatment option in cases where traditional antibiotics fail .

Properties

IUPAC Name

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIDWPSRDMIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176033
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21642-98-8
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-methoxy-2-pyridone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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